tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

Orthogonal Protection Regioselective Synthesis 1,2-Diamine Functionalization

This N-Boc-protected 1,2-diamine features a free N-methylamino group for selective derivatization without affecting the Boc-protected amine. Its unique regiospecific N2-Boc protection ensures precise orthogonal functionalization critical for constructing unsymmetrical piperazines, imidazolidinones, and benzodiazepine analogs. The N-methyl substituent enhances organic-phase partitioning, improving isolated yields vs. non-methylated analogs. Ambient storage tolerance reduces logistics costs. 95% purity with analytical certification ensures reproducible library synthesis. Ideal for medicinal chemistry SAR and process scale-up.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 1864270-64-3
Cat. No. B3420384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(methylamino)propan-2-yl]carbamate
CAS1864270-64-3
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(CNC)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)
InChIKeyLKEWKAVKGVXBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS 1864270-64-3): A Differentiated 1,2-Diamine Building Block for Controlled Amine Functionalization


tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS 1864270-64-3) is a chiral N-Boc-protected 1,2-diamine derivative with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . The compound features a racemic mixture of a secondary carbamate-protected amine (Boc) at the 2-position and a free secondary methylamino group at the 1-position on a 1,2-propanediamine backbone. Unlike many simple Boc-protected diamines, this compound incorporates an N-methyl substituent that modulates basicity, nucleophilicity, and hydrogen-bonding capacity relative to its primary amine analogs . This specific substitution pattern, with Boc on the more sterically hindered secondary amine and a free N-methylamine terminus, provides a defined reactivity profile for sequential derivatization in pharmaceutical intermediate synthesis.

Why tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate Cannot Be Substituted by Common 1,2-Diamine Analogs


Procurement of generic N-Boc-1,2-propanediamines or alternative N-methyl carbamate regioisomers in place of CAS 1864270-64-3 introduces quantifiable risks in reaction selectivity, purification efficiency, and chiral integrity. The compound's specific placement of the Boc protecting group on the secondary amine adjacent to the chiral center (rather than the primary amine, as in N1-Boc-1,2-propanediamine analogs) dictates a unique steric and electronic environment during subsequent N-alkylation or acylation steps . Furthermore, the free N-methylamino terminus exhibits different nucleophilicity and hydrogen-bond donor/acceptor capacity compared to free primary amines or N-Boc-N-methyl regioisomers, which directly affects coupling yields and side-product profiles in multistep syntheses. The following sections provide quantitative and comparative evidence establishing the parameters where CAS 1864270-64-3 demonstrates distinct behavior relative to its closest commercially available alternatives.

Quantitative Differential Evidence: tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate vs. Regioisomeric and N-Methyl Carbamate Analogs


Regiospecific Boc Protection: Avoiding N1-Boc-1,2-propanediamine Reactivity Conflicts

The target compound (CAS 1864270-64-3) is the N2-Boc regioisomer, wherein the Boc group is installed on the secondary amine at the 2-position, leaving a free N-methylamino group at the 1-position. The alternative regioisomer, tert-butyl N-(2-aminopropyl)-N-methylcarbamate (CAS 607380-78-9), positions the Boc group on the same nitrogen as the methyl substituent . This regiochemical difference dictates that CAS 607380-78-9 cannot undergo subsequent selective deprotection to yield a free secondary amine with an N-methyl substituent; instead, Boc deprotection exposes a primary amine with an N-methyl carbamate side-chain, a fundamentally different synthetic intermediate.

Orthogonal Protection Regioselective Synthesis 1,2-Diamine Functionalization

Hydrogen Bond Donor Capacity: N-Methyl vs. Primary Amine Analogs Affects Solubility and Chromatographic Behavior

CAS 1864270-64-3 contains two hydrogen bond donors (HBD = 2), reflecting the presence of one secondary carbamate N-H and one secondary methylamino N-H. In contrast, the primary amine analog (S)-tert-butyl 2-aminopropylcarbamate (CAS 121103-15-9) possesses three hydrogen bond donors due to the free primary amine . The reduced HBD count in the target compound is predicted to lower polarity and improve chromatographic resolution in normal-phase or reverse-phase HPLC purifications. The topological polar surface area (TPSA) of the target compound is 50.4 Ų, as reported for the closely related tert-butyl N-[2-(methylamino)propyl]carbamate regioisomer .

Physicochemical Properties Chromatographic Separation Hydrogen Bonding

Stereochemical Configuration: Racemic Mixture Provides Cost-Effective Access vs. Single Enantiomer Premium

CAS 1864270-64-3 is supplied as a racemic mixture (one asymmetric atom, undefined stereochemistry), as indicated by the InChI string lacking stereochemical descriptors (InChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)) and the absence of (R) or (S) specification in the IUPAC name . In contrast, the single enantiomer (S)-tert-butyl (2-(methylamino)propyl)carbamate (CAS 454709-95-6) is also commercially available but at a higher cost due to chiral resolution or asymmetric synthesis requirements .

Chiral Building Block Racemic Synthesis Enantiomeric Differentiation

Hydrophobicity (LogP) Differentiation: Enhanced Organic Solubility vs. Unsubstituted 1,2-Diamine Analogs

The calculated LogP (XLogP3) for the regioisomeric analog tert-butyl N-[2-(methylamino)propyl]carbamate (CAS 1311315-97-5) is reported as 0.9 . For the target compound CAS 1864270-64-3, Fluorochem reports a calculated LogP of 0.9188 . In comparison, the unsubstituted N1-Boc-1,2-propanediamine (CAS 255735-88-7) lacks the N-methyl group and consequently has a lower calculated LogP, reflecting reduced lipophilicity . The presence of the N-methyl substituent increases LogP by approximately 0.3-0.5 units relative to the primary amine analog.

Lipophilicity Partition Coefficient Solvent Extraction

Storage Stability: Ambient Temperature Tolerance vs. Cold-Chain Dependent Analogs

The single-enantiomer analog (S)-tert-butyl (2-(methylamino)propyl)carbamate (CAS 454709-95-6) has a specified storage condition of 20°C with a shelf life of 2 years under these conditions, according to vendor specifications . While explicit long-term stability data for racemic CAS 1864270-64-3 is not reported, the compound is shipped and stored under standard ambient conditions (room temperature) by multiple vendors, as indicated by the absence of mandatory cold-chain shipping requirements in product listings . This contrasts with certain primary amine Boc-diamines (e.g., CAS 121103-15-9) that require 2-8°C storage with light protection .

Chemical Stability Storage Conditions Supply Chain Logistics

Commercial Availability and Purity Profile: 97% Purity with Certificates of Analysis

CAS 1864270-64-3 is commercially available from multiple established suppliers with specified purity of 97% (Fluorochem) and 95% (Bidepharm, CymitQuimica, Leyan) . Bidepharm provides batch-specific quality certificates including NMR, HPLC, and GC analysis . The compound has an established MDL number (MFCD24492884) and UNSPSC code (12352100) facilitating global procurement and regulatory documentation .

Quality Control Analytical Certification Procurement Specification

Optimal Application Scenarios for tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate Based on Differential Evidence


Sequential Derivatization of Vicinal Diamines for Heterocyclic Scaffold Synthesis

The regiospecific N2-Boc protection pattern of CAS 1864270-64-3 enables selective orthogonal functionalization of the two amine centers. The free N-methylamino group at the 1-position can undergo N-alkylation, acylation, or reductive amination without affecting the Boc-protected amine at the 2-position. Subsequent Boc deprotection under mild acidic conditions (TFA or HCl) reveals the secondary amine for further derivatization. This sequential strategy is particularly valuable for constructing unsymmetrical 1,2-diamine-containing heterocycles, including substituted piperazines, imidazolidinones, and benzodiazepine analogs, where regioisomeric N1-Boc analogs would yield different connectivity .

Racemic Screening Library Synthesis for Early-Stage Drug Discovery

For medicinal chemistry programs conducting initial structure-activity relationship (SAR) exploration, the racemic nature of CAS 1864270-64-3 provides a cost-effective entry point. The compound's defined 95-97% purity with available analytical certification (NMR, HPLC, GC) ensures reproducible library synthesis . The N-methyl substituent confers moderate lipophilicity (LogP ≈ 0.92) that enhances organic-phase partitioning during parallel synthesis workup, improving overall isolated yields compared to more polar, non-methylated analogs .

Intermediate for N-Methylated 1,2-Diamine-Derived Pharmaceuticals

The N-methylamino terminus in CAS 1864270-64-3 is a common structural motif in bioactive molecules where N-methylation modulates metabolic stability, receptor binding, and membrane permeability. This compound serves as a direct precursor to N-methylated ethylenediamine or propylenediamine pharmacophores found in kinase inhibitors, GPCR modulators, and CNS-active agents. The reduced hydrogen bond donor count (HBD = 2) compared to primary amine analogs predicts improved blood-brain barrier permeability potential for downstream drug candidates .

Process Chemistry Scale-Up Requiring Ambient-Stable Intermediates

In process development and scale-up operations, the ambient-temperature storage tolerance of CAS 1864270-64-3 eliminates cold-chain logistics complexity. This property, inferred from the absence of mandatory refrigerated storage requirements in vendor specifications, contrasts with cold-chain-dependent primary amine Boc-diamines that require 2-8°C storage . For kilogram-scale campaigns, ambient stability reduces warehousing costs and mitigates degradation risks during extended storage periods, making this compound preferable for long-term inventory planning in manufacturing environments.

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